3-(Chloromethyl)-3-ethylhexane
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Overview
Description
3-(Chloromethyl)-3-ethylhexane is an organic compound characterized by the presence of a chloromethyl group attached to a hexane backbone. This compound is part of the organochlorine family, which includes various chemicals used in different industrial and research applications. The chloromethyl group, denoted as -CH2Cl, is known for its reactivity, making this compound a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-ethylhexane typically involves the chloromethylation of 3-ethylhexane. This process can be achieved through the reaction of 3-ethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-ethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of ethers, amines, or esters.
Oxidation: Production of alcohols or carboxylic acids.
Reduction: Generation of alkanes or alkenes.
Scientific Research Applications
3-(Chloromethyl)-3-ethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-ethylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Chloromethylbenzene: Contains a benzene ring instead of a hexane backbone.
3-Chloromethyl-2-methylpropene: Features a double bond and a different alkyl chain.
Chloromethyl methyl ether: Includes an ether group instead of an alkane chain.
Uniqueness
3-(Chloromethyl)-3-ethylhexane is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the hexane backbone. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability that is not found in many other chloromethyl compounds.
Properties
Molecular Formula |
C9H19Cl |
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Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-(chloromethyl)-3-ethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-4-7-9(5-2,6-3)8-10/h4-8H2,1-3H3 |
InChI Key |
IAUYDDPOQYWGOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CC)CCl |
Origin of Product |
United States |
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